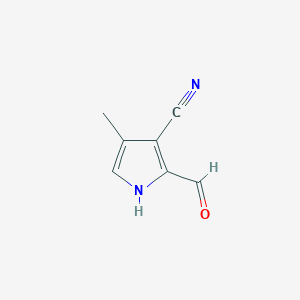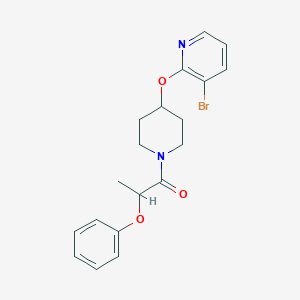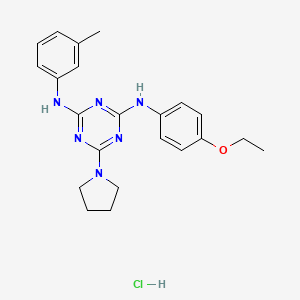
2-Formyl-4-methyl-1H-pyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Formyl-4-methyl-1H-pyrrole-3-carbonitrile” is a chemical compound with the CAS Number: 1380521-11-8 . It has a molecular weight of 134.14 . The IUPAC name for this compound is also “2-formyl-4-methyl-1H-pyrrole-3-carbonitrile” and it has the InChI Code: 1S/C7H6N2O/c1-5-3-9-7 (4-10)6 (5)2-8/h3-4,9H,1H3 .
Molecular Structure Analysis
The molecular structure of “2-Formyl-4-methyl-1H-pyrrole-3-carbonitrile” can be represented by the InChI Code: 1S/C7H6N2O/c1-5-3-9-7 (4-10)6 (5)2-8/h3-4,9H,1H3 .
Physical And Chemical Properties Analysis
“2-Formyl-4-methyl-1H-pyrrole-3-carbonitrile” is a solid at room temperature .
Scientific Research Applications
Corrosion Inhibition
Research has shown that pyrrole derivatives, including compounds structurally similar to 2-Formyl-4-methyl-1H-pyrrole-3-carbonitrile, can act as effective corrosion inhibitors for metals. For instance, a study by Verma et al. explored the adsorption and inhibition effects of pyrrole-4-carbonitriles on mild steel corrosion in HCl, highlighting their potential in protecting metal surfaces from corrosion (Verma, Ebenso, Bahadur, Obot, & Quraishi, 2015).
Electrocatalysis and Charge Transport
The electrocatalytic properties of pyrrole monomers have been investigated, demonstrating their applications in various electrochemical processes. A study by Foster, Allen, & McCormac discussed the voltammetric behavior and electrocatalytic abilities of an Os^2+ functionalized pyrrole monomer, which could pave the way for new applications in electrochemistry (Foster, Allen, & McCormac, 2004).
Medicinal Chemistry and Pharmaceutical Applications
Pyrrole derivatives are widely used in medicinal chemistry and the pharmaceutical industry due to their varied biological activities. A study highlighted the structural and conformational analysis of a methyl 4-formyl-2-methoxycarbonylpyrrol-1-yl)acetate, providing insights into the interaction of substituents with the pyrrole ring, which is crucial for designing drugs with desired properties (Lokaj, Kettmann, Milata, Štětinová, & Petrov, 2001).
Insecticidal and Acaricidal Activities
Another interesting application of pyrrole derivatives is in the development of novel insecticidal and acaricidal agents. Liu et al. synthesized and tested various 2-arylpyrrole derivatives for their bioactivity against pests and mites, demonstrating the potential of pyrrole-based compounds in agricultural applications (Liu, Tang, Yu, Liu, Wang, Pei, Wu, Hu, Ou, & Huang, 2012).
Synthesis of Heterocycles and Polymers
Pyrrole derivatives also serve as key intermediates in the synthesis of complex heterocycles and polymers, essential for various industrial applications. A study by Hilmy detailed the synthesis of pyrrolo[2,3-d]pyrimidine-4-amines from 2-aminopyrrole-3-carbonitriles, showcasing the versatility of pyrrole derivatives in organic synthesis (Hilmy, 2002).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-formyl-4-methyl-1H-pyrrole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-5-3-9-7(4-10)6(5)2-8/h3-4,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVHGEVTHFKXJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1C#N)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-4-methyl-1H-pyrrole-3-carbonitrile | |
CAS RN |
1380521-11-8 |
Source


|
| Record name | 2-formyl-4-methyl-1H-pyrrole-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2584614.png)







![1-(4-chlorophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2584625.png)
![Isobutyl 5-(3-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2584626.png)

![2,4-Dimethoxyphenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone](/img/structure/B2584631.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2584634.png)
![4-Furan-2-yl-8-methyl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B2584635.png)